molecular formula C23H18O3 B2744273 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one CAS No. 773150-67-7

7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2744273
CAS No.: 773150-67-7
M. Wt: 342.394
InChI Key: DWKSFAHQRKAKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (chromone) derivative of significant interest in medicinal chemistry research for its potential as a enzyme inhibitor. The core 4H-chromen-4-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities . The specific substitution pattern of this compound, featuring a 3-phenyl group and a 7-((2-methylbenzyl)oxy) side chain, is strategically designed to enhance its binding affinity and selectivity toward enzyme active sites. The benzyloxy moiety at the 7-position is a critical structural feature known to promote interactions with hydrophobic pockets within target enzymes, potentially improving both efficacy and selectivity in biochemical assays . Preliminary research on closely related chromenone analogues suggests potential application in the inhibition of metalloenzymes. The structure possesses key functional groups that may act as metal-chelating motifs, potentially enabling it to coordinate divalent cations (such as Mg²⁺) at the active site of target enzymes, a mechanism observed in other chromone and flavonoid-based inhibitors . This makes it a compelling candidate for investigating enzymes reliant on metal co-factors, including certain polymerases and oxidases. Furthermore, structural analogs have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanogenesis, highlighting the value of this chemotype in developing novel agents for hyperpigmentation research . Researchers can utilize this compound as a lead structure for developing novel enzyme inhibitors, for structure-activity relationship (SAR) studies, and for mechanistic studies involving molecular docking and dynamics simulations. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2-methylphenyl)methoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-16-7-5-6-10-18(16)14-25-19-11-12-20-22(13-19)26-15-21(23(20)24)17-8-3-2-4-9-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKSFAHQRKAKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one typically involves the reaction of 2-methylphenol with 3-phenylchromen-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The chromen-4-one scaffold undergoes oxidation at specific positions. For 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one, oxidation typically targets the benzyl ether or chromenone ring:

  • Benzyl ether oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 2-methylbenzyl group converts to a carboxylic acid, yielding 7-carboxy-3-phenyl-4H-chromen-4-one .

  • Chromenone ring oxidation : Reaction with ozone or singlet oxygen selectively oxidizes the C3–C4 double bond, forming a diketone intermediate.

Key Data :

Reaction TypeReagentsProductYield (%)
Benzyl oxidationKMnO₄/H₂SO₄7-carboxy-3-phenyl-4H-chromen-4-one62–68

Nucleophilic Substitution

The 7-O-(2-methylbenzyl) group participates in nucleophilic substitutions, enabling structural diversification.

Ether Cleavage

  • Acidic hydrolysis (HCl/EtOH, reflux) removes the benzyl group, yielding 7-hydroxy-3-phenyl-4H-chromen-4-one .

  • Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether, producing the same hydroxy derivative.

Aromatic Electrophilic Substitution

The chromenone ring undergoes halogenation and nitration:

  • Bromination (Br₂/FeBr₃) at C6 or C8 positions yields mono- or di-substituted derivatives .

  • Nitration (HNO₃/H₂SO₄) introduces nitro groups at C8, enabling subsequent reductions to amines .

Example :

Starting MaterialReagentsProductConditions
This compoundHNO₃/H₂SO₄8-nitro derivative0–5°C, 2 hr

Esterification and Alkylation

  • The 7-hydroxy intermediate reacts with acyl chlorides (e.g., acetyl chloride) to form 7-O-acetyl derivatives .

  • Alkylation with benzyl bromides introduces diverse substituents (e.g., 2-fluorobenzyl, 3-chlorobenzyl) .

Synthetic Protocol :

  • Deprotect benzyl ether via hydrogenolysis.

  • Treat with alkyl bromide/K₂CO₃ in DMF.

  • Isolate via recrystallization (ethanol/water).

Yield Data :

Alkylating AgentProductYield (%)
2-chlorobenzyl bromide7-((2-chlorobenzyl)oxy)-3-phenyl-4H-chromen-4-one49
4-methoxybenzyl bromide7-((4-methoxybenzyl)oxy)-3-phenyl-4H-chromen-4-one54

Metal-Catalyzed Coupling Reactions

Palladium-mediated cross-couplings modify the phenyl group at C3:

  • Suzuki coupling with aryl boronic acids introduces substituents (e.g., 4-fluorophenyl, 3-pyridyl) .

  • Buchwald–Hartwig amination adds amino groups for enhanced solubility .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O

  • Temperature: 90°C, 12 hr

Biological Activity-Driven Modifications

Derivatives show pharmacological relevance:

  • Antiviral activity : 7-O-alkylated analogs inhibit HCV replication (EC₅₀ = 3.8–8.7 μM) .

  • GPCR modulation : 8-substituted chromenones act as GPR55 agonists (EC₅₀ = 0.040–0.263 μM) .

Structure–Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (Cl, NO₂) at C7 enhance antiviral potency .

  • Longer alkyl chains (e.g., cyclohexylpentoxy) improve GPR55 agonism efficacy .

Stability and Degradation

  • Hydrolytic stability : Resistant to esterase-mediated hydrolysis in physiological buffers (t₁/₂ > 72 hr) .

  • Photodegradation : UV exposure induces ring-opening reactions, forming phenolic byproducts.

This compound’s reactivity profile positions it as a valuable scaffold for drug discovery, particularly in antiviral and GPCR-targeted therapies. Synthetic protocols and SAR data from diverse studies underscore its adaptability for structure-based optimization .

Scientific Research Applications

Chemical Synthesis

Preparation Methods

The synthesis of 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one typically involves the reaction of 2-methylphenol with 3-phenylchromen-4-one. This reaction is generally conducted under basic conditions using potassium carbonate as a catalyst and dimethylformamide (DMF) as a solvent. The mixture is heated to promote the reaction, leading to the formation of the desired compound.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance yield and purity, while purification techniques such as recrystallization and chromatography are applied to achieve high-purity products.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains makes it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism may involve modulation of inflammatory pathways, although specific targets require further investigation.

Anticancer Activity

Studies have highlighted the anticancer properties of this compound, suggesting it may inhibit tumor growth through various mechanisms. The interaction with specific molecular targets related to cancer cell proliferation is an area of ongoing research.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited growth in several bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could reduce inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Cancer Research : In vitro studies showed that this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one with key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.

Substituent Variations at the 7-Position

  • 7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (): This analog features a 4-methoxybenzyloxy group at position 7 and a 2-methoxyphenyl group at position 3. Compared to the 2-methylbenzyloxy group, the 4-methoxy substituent may reduce steric hindrance, improving solubility .
  • 7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (): The chloro-substituted benzodioxin moiety introduces electronegativity and rigidity.
  • 7-[(2,4-Dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (): Dichlorination at the benzyl group increases lipophilicity (logP ~4.5 estimated), favoring membrane permeability but risking toxicity. The 2-methyl group on the chromenone core may sterically hinder metabolic oxidation at position 2, prolonging half-life compared to unmethylated analogs .

Substituent Variations at the 3-Position

  • 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (): A bromine atom at position 7 and a dimethylamino-phenyl group at position 3 confer distinct electronic effects.
  • 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (): This natural flavonoid derivative lacks the synthetic benzyloxy group but includes a 3'-O-methylated catechol structure. Methylation at the 3'-position enhances metabolic stability compared to unmethylated catechols, which are prone to glucuronidation .

Data Tables

Table 1: Physicochemical Properties of Selected Chromen-4-one Derivatives

Compound Name Substituent (Position 7) Substituent (Position 3) logP* Key Pharmacological Feature
This compound 2-Methylbenzyloxy Phenyl ~3.8 Moderate lipophilicity, balanced bioavailability
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 4-Methoxybenzyloxy 2-Methoxyphenyl ~3.2 Enhanced solubility, electron-donating effects
7-[(2,4-Dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one 2,4-Dichlorobenzyloxy 4-Methoxyphenyl ~4.5 High lipophilicity, potential toxicity
Abaperidone (FI-8602) Piperidinylpropoxy Hydroxymethyl ~2.9 Histamine H1 receptor antagonism

*Estimated using fragment-based methods.

Key Research Findings and Trends

  • Lipophilicity vs. Bioavailability : Chlorine and methyl groups increase logP but may compromise aqueous solubility. Methoxy groups offer a balance, enhancing target engagement without excessive hydrophobicity .
  • Metabolic Stability : Methylation (e.g., 3'-O-methylation in ) and steric hindrance (e.g., 2-methyl in ) reduce oxidative metabolism, extending half-life .
  • Target Selectivity : Bulky substituents (e.g., piperidinylpropoxy in ) improve receptor specificity, while smaller groups (e.g., hydroxy in ) favor broad-spectrum antioxidant effects .

Biological Activity

7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one, a synthetic organic compound belonging to the chromen-4-one family, has garnered attention for its diverse biological activities. This compound, with the molecular formula C24H20O3, is known for its potential therapeutic applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique substitution pattern that contributes to its biological properties. The synthesis typically involves the reaction of 2-methylphenol with 3-phenylchromen-4-one in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under heat.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

2. Anti-inflammatory Properties

  • The compound has demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. For instance, it has shown potential in inhibiting pro-inflammatory cytokines in vitro.

3. Anticancer Activity

  • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it has shown selective inhibition against MCF7 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Cell Signaling Modulation: It can interfere with cellular signaling pathways that promote cell proliferation and survival in cancer cells .

Comparative Analysis

To provide context, the table below compares this compound with other related compounds based on their biological activities:

CompoundAntimicrobialAnti-inflammatoryAnticancer (MCF7 IC50)Anticancer (OVCAR-3 IC50)
This compoundYesYes35.9 µM44.7 µM
7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-oneModerateModerate40.5 µM50.0 µM
7-HydroxycoumarinYesYes30.0 µMNot tested

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Properties:
    A study evaluating various flavonoids found that this compound exhibited significant cytotoxicity against MCF7 and OVCAR-3 cell lines, suggesting potential as an anticancer agent .
  • Anti-inflammatory Mechanism:
    Research focused on its anti-inflammatory properties revealed that it effectively reduced levels of pro-inflammatory cytokines in cellular models, indicating its therapeutic potential in inflammatory diseases .

Q & A

(Basic) What are the common synthetic routes for 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one?

The compound is typically synthesized via Claisen-Schmidt condensation followed by O-alkylation . For example:

  • Step 1 : Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH/ethanol) to form chalcone intermediates .
  • Step 2 : Cyclization of chalcones using hydrogen peroxide (H₂O₂) in ethanol to yield the chromen-4-one core .
  • Step 3 : Alkylation of the hydroxyl group with 2-methylbenzyl bromide in DMF using K₂CO₃ as a base to introduce the 2-methylbenzyloxy substituent .
    Key optimization : Reaction temperature (60–80°C) and stoichiometric control of H₂O₂ (30% v/v) are critical to avoid side products.

(Basic) How is the compound characterized in academic research?

Multi-modal analytical techniques are employed:

  • X-ray crystallography resolves the crystal structure (e.g., triclinic system, space group P1, with unit cell parameters a = 6.45 Å, b = 7.08 Å, c = 13.31 Å) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.9 ppm, methoxy groups at δ 3.8 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 371.1284) .

(Basic) What purification methods are effective for isolating intermediates?

  • Column chromatography using silica gel (hexane/ethyl acetate gradients) separates chalcone and chromenone intermediates .
  • Recrystallization from ethanol or methanol achieves >95% purity for crystalline derivatives .
    Note : Impurities from incomplete alkylation (e.g., residual hydroxyl groups) require careful TLC monitoring (Rf = 0.5 in 7:3 hexane:EtOAc) .

(Advanced) How can solubility limitations in biological assays be addressed?

  • Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycoside moieties) at the 7-hydroxy position while retaining bioactivity .
    Validation : Dynamic light scattering (DLS) confirms nanoparticle dispersion stability .

(Advanced) How to resolve contradictions in reported antimicrobial activity data?

Discrepancies often arise from:

  • Assay variability : Standardize MIC testing using CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Structural analogs : Compare activity of 3-phenyl vs. 3-(4-fluorophenyl) derivatives; fluorination enhances Gram-negative activity by 4-fold .
    Mitigation : Use orthogonal assays (e.g., time-kill kinetics) and molecular docking to validate target engagement (e.g., dihydrofolate reductase) .

(Advanced) What strategies guide structure-activity relationship (SAR) studies?

  • Substituent modulation :
    • 2-Methylbenzyloxy group : Critical for π-π stacking with enzyme hydrophobic pockets (ΔG = −8.2 kcal/mol in docking) .
    • 3-Phenyl vs. 3-heteroaryl : Pyridyl analogs show reduced activity due to polar interactions .
      Methodology : Synthesize 10–15 analogs via parallel synthesis and evaluate IC₅₀ against target enzymes (e.g., kinases) .

(Advanced) How are computational docking studies validated experimentally?

  • Software : AutoDock Vina or Schrödinger Glide predicts binding modes to targets (e.g., EGFR kinase) .
  • Validation :
    • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2.0 Å) .
    • Alanine scanning mutagenesis : Confirm key residues (e.g., Lys721 in EGFR) critical for binding .

(Advanced) What challenges arise in crystallographic studies of chromenone derivatives?

  • Disorder in alkyl chains : Overcome by collecting data at 100 K and refining with SHELXL .
  • Polymorphism : Screen crystallization solvents (e.g., chloroform/methanol vs. DMSO/water) to isolate stable forms .
    Example : The 3-(4-methylphenyl) derivative crystallizes in a triclinic lattice with Z = 2 .

(Advanced) How to control regioselectivity during O-alkylation?

  • Protecting groups : Temporarily block reactive hydroxyls (e.g., 7-OH) with acetyl groups before alkylating the 2-methylbenzyloxy moiety .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/DCM) to enhance yield (85–90%) .

(Advanced) How to assess stability under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hr) and monitor degradation via HPLC (C18 column, 1.0 mL/min acetonitrile/water) .
  • Light sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy tracks photo-oxidation (λmax shift from 320 nm to 290 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.